Product packaging for d-Ephedrine(Cat. No.:CAS No. 90-81-3)

d-Ephedrine

Cat. No.: B1618797
CAS No.: 90-81-3
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-ephedrine is a phenethylamine alkaloid that is 2-phenylethanamine substituted by a methyl group at the amino nitrogen and a methyl and a hydroxy group at position 2 and 1 respectively. It has a role as a nasal decongestant, a sympathomimetic agent, a vasoconstrictor agent, a xenobiotic, an environmental contaminant, a plant metabolite and a bacterial metabolite. It is a member of phenylethanolamines and a phenethylamine alkaloid. It is a conjugate base of a (-)-ephedrinium.
Ephedrine was first described in western literature in 1888, as a naturally occurring component of the ephedra plant, along with [pseudoephedrine]. Ephedrine acts as both a direct and indirect sympathomimetic. It is an alpha- and beta-adrenergic receptor agonist;  however, it also causes the indirect release of norepinephrine from sympathetic neurons, inhibiting norepinephrine reuptake and displacing more norepinephrine from storage vesicles. Ephedrine is used for its vasoconstrictive, positive chronotropic, and positive inotropic effects. Ephedrine and [phenylephrine] are still used to treat hypotension, but their use in other indications has decreased due to the development of more selective adrenergic agonists. Ephedrine was granted a type 7 FDA Approval on 29 April 2016.
Ephedrine is an alpha-Adrenergic Agonist, and beta-Adrenergic Agonist, and Norepinephrine Releasing Agent. The mechanism of action of ephedrine is as an Adrenergic alpha-Agonist, and Adrenergic beta-Agonist. The physiologic effect of ephedrine is by means of Increased Norepinephrine Activity.
Ephedrine is a natural product found in Ephedra likiangensis, Ephedra pachyclada, and other organisms with data available.
Ephedrine is an alkaloid that is an hydroxylated form of phenethylamineand sympathomimetic amine, with potential bronchodilatory and anti-hypotensive activities. Following administration, ephedrine activates post-synaptic noradrenergic receptors. Activation of alpha-adrenergic receptors in the vasculature induces vasoconstriction, and activation of beta-adrenergic receptors in the lungs leads to bronchodilation.
Ephedrine is only found in individuals who have consumed this drug. Ephedrine is an alpha- and beta-adrenergic agonist that may also enhance release of norepinephrine. It has been used in the treatment of several disorders including asthma, heart failure, rhinitis, and urinary incontinence, and for its central nervous system stimulatory effects in the treatment of narcolepsy and depression. It has become less extensively used with the advent of more selective agonists. [PubChem] Ephedrine is similar in molecular structure to the well-known drugs phenylpropanolamine and methamphetamine, as well as to the important neurotransmitter epinephrine (adrenalin). Chemically, it is an alkaloid with a phenethylamine skeleton found in various plants in the genus Ephedra (family Ephedraceae). It works mainly by increasing the activity of norepinephrine (noradrenalin) on adrenergic receptors. It is most usually marketed as the hydrochloride or sulfate salt.
A phenethylamine found in EPHEDRA SINICA. PSEUDOEPHEDRINE is an isomer. It is an alpha- and beta-adrenergic agonist that may also enhance release of norepinephrine. It has been used for asthma, heart failure, rhinitis, and urinary incontinence, and for its central nervous system stimulatory effects in the treatment of narcolepsy and depression. It has become less extensively used with the advent of more selective agonists.
See also: Ephedrine Hydrochloride (has salt form);  Ephedrine Sulfate (has salt form);  Ephedra equisetina stem (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1618797 d-Ephedrine CAS No. 90-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGRBVOPPLSCSI-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ON, C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name ephedrine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ephedrine
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022985
Record name Ephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

260 °C at 745 mm Hg, Boiling point = 255 °C (decomposes)
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505
Record name Ephedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 505
Record name (L)-EPHEDRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 56,900 mg/L at 25 °C ; 63,600 mg/L at 30 °C, Soluble in oils, Soluble in water, ethanol, ether, benzene and chloroform, 1 g dissolves in about 20 mL water, 0.2 mL alcohol, 63.6 mg/mL at 30 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611
Record name Ephedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611
Record name (L)-EPHEDRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 611
Record name Ephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.0085 g/cu cm at 22 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 94th Edition. CRC Press LLC, Boca Raton: FL 2013-2014, p. 3-240
Record name (L)-EPHEDRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Waxy solid, crystals or granules, White to colorless granules, pieces, or crystals, Plates from water

CAS No.

299-42-3
Record name Ephedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ephedrine [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ephedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ephedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ephedrine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN83C131XS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (L)-EPHEDRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

38.1 °C, 34 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666
Record name Ephedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01364
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666
Record name (L)-EPHEDRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3072
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 666
Record name Ephedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Scientific Context and Discovery of D Ephedrine

Early Pharmaceutical Significance of Ephedra Alkaloids

The use of plants from the Ephedra genus, known as Ma Huang in traditional Chinese medicine, dates back thousands of years. nih.govdrugs.comwikipedia.org It was traditionally used to manage conditions like asthma, colds, and fever. drugs.comnih.gov The primary active constituents responsible for these effects are alkaloids, most notably ephedrine (B3423809) and its isomers. nih.gov

In the late 19th and early 20th centuries, these traditional uses caught the attention of modern scientists. The German firm Merck began investigating the European plant Ephedra helvetica in 1888. dcu.ie The industrial manufacturing of ephedrine started in China in the 1920s, with Merck marketing it as ephetonin. wikipedia.org This led to a significant increase in the export of ephedrine from China to the West. wikipedia.org Ephedrine was introduced to Western medicine for applications such as treating asthma and as a bronchodilator. nih.govresearchgate.net Its ability to be administered orally gave it a distinct advantage over adrenaline at the time. nih.govresearchgate.net

Isolation and Initial Characterization of Ephedrine Isomers

Ephedrine possesses two chiral centers, which means it can exist in four different stereoisomeric forms. numberanalytics.com These are divided into two pairs of enantiomers: the ephedrine series and the pseudoephedrine series. dcu.ie The specific isomers are:

(-)-(1R,2S)-ephedrine (also known as L-ephedrine)

(+)-(1S,2R)-ephedrine

(+)-(1R,2R)-pseudoephedrine

(-)-(1S,2S)-pseudoephedrine numberanalytics.com

The isomer that is most commonly marketed for pharmaceutical use is (-)-(1R,2S)-ephedrine. wikipedia.org The initial elucidation of ephedrine's structure was based on the fact that its oxidation produced benzoic acid, indicating a benzene (B151609) ring with a single side chain. dcu.ie

Table 1: Properties of Ephedrine Isomers and their Hydrochloride Derivatives

Property (+)-Ephedrine (-)-Ephedrine (+)-Pseudoephedrine (-)-Pseudoephedrine (B34784)
Configuration 1S 2R 1R 2S 1S 2S 1R 2R
Melting Point (°C) 40 40 118 118
[α]D -40° (c=5, 1N HCl) +40° (c=5, 1N HCl) -49° (c=0.6, EtOH) +49° (c=0.6, EtOH)
HCl Derivative M.P. (°C) 218-220 218-220 185-188 185-188
HCl Derivative [α]D +34.3° (c=5, WATER) -34.3° (c=5, WATER) +68.0° (c=0.6, EtOH) -68.0° (c=0.6, EtOH)

Data sourced from a 1983 thesis, which may present historical values. dcu.ie

Evolutionary Origins of Ephedrine-Producing Plant Genera

The genus Ephedra belongs to the Gnetales, an ancient and morphologically diverse group of seed plants that also includes Gnetum and Welwitschia. pnas.orgnih.gov Fossil evidence, such as dispersed "ephedroid" pollen, suggests that the Gnetales lineage dates back to the Permian period, over 250 million years ago. pnas.orgnih.gov More specific megafossils confirm the presence of gnetalean features in the Early Cretaceous. pnas.orgnih.gov

Phylogenetic studies based on molecular data have consistently shown that Ephedra is a sister group to the clade formed by Gnetum and Welwitschia. pnas.orgbergianska.se The split between the Ephedra lineage and the Gnetum-Welwitschia lineage is therefore understood to be ancient. pnas.org Fossil seeds discovered in Portugal, dating to the Early Cretaceous, have been unequivocally linked to Ephedra, demonstrating that plants with the unique characteristics of this genus were established over 110 million years ago. pnas.org

Despite the ancient origins of the lineage, the diversification of modern Ephedra species is thought to be more recent, with estimates placing it between the Oligocene and Pliocene epochs. frontiersin.org Molecular phylogenies reveal that the relationships within the genus are strongly correlated with geography, with distinct clades for the Americas, Asia, and the Europe-Mediterranean region. conifers.org The New World species form a monophyletic group that is nested within the Old World taxa, suggesting a derivation from them. nih.gov

Stereochemical Considerations of Ephedrine and D Ephedrine

Isomeric Forms and Chiral Centers of Ephedrine (B3423809)

Isomeric Forms and Chiral Centers of Ephedrine

The ephedrine molecule possesses two stereogenic carbon atoms, leading to the existence of four stereoisomers. stackexchange.com These are grouped into two pairs of enantiomers: ephedrine and pseudoephedrine. chiralpedia.com The ephedrine enantiomers have the erythro configuration, where similar groups are on the same side in a Fischer projection, while the pseudoephedrine enantiomers have the threo configuration, with similar groups on opposite sides. chiralpedia.com

Nomenclature and Absolute Configuration of d-Ephedrine and its Diastereoisomers

The nomenclature of ephedrine isomers can be confusing. The dextrorotatory (+)-ephedrine is also referred to as this compound. wikipedia.org Its absolute configuration is (1S,2R). chemspider.com Its enantiomer, (-)-ephedrine or l-ephedrine, has the (1R,2S) configuration. wikipedia.orgnih.gov The diastereomers of ephedrine are pseudoephedrine. (+)-Pseudoephedrine has the (1S,2S) configuration, and (-)-pseudoephedrine (B34784) has the (1R,2R) configuration. researchgate.netpace.edu

IsomerSystematic NameAbsolute ConfigurationOptical Rotation
This compound(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol(1S,2R)(+)
l-Ephedrine(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol(1R,2S)(-)
(+)-Pseudoephedrine(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol(1S,2S)(+)
(-)-Pseudoephedrine(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol(1R,2R)(-)

Conformational Analysis of Ephedrine Isomers in Solution

The conformational preferences of ephedrine isomers in solution have been a subject of detailed study. In non-polar solvents, NMR studies have indicated that both ephedrine and pseudoephedrine exist in conformations that allow for intramolecular hydrogen bonding between the hydroxyl and amino groups. cdnsciencepub.com However, the degree of this bonding differs. Pseudoephedrine exhibits a greater tendency for intramolecular hydrogen bonding compared to ephedrine, which shows a higher degree of intermolecular hydrogen bonding. cdnsciencepub.com

Molecular mechanics and quantum mechanical calculations have further elucidated these conformational landscapes. researchgate.net For the ionic form of ephedrine, these studies show that the experimentally observed conformations are local energy minima, not the global minimum. researchgate.net An intramolecular hydrogen bond between the protonated amino group (N+H) and the hydroxyl group (OH) is a dominant feature in the low-energy conformations. researchgate.net The conformational space of ephedrine is largely defined by rotation around the C-C bond connecting the phenyl and amino-alcohol groups. csic.es Ephedrine tends to adopt an extended alkyl chain conformation, while pseudoephedrine can exist in both extended and folded conformations. csic.escsic.es This difference in conformational freedom has significant implications for their intermolecular interactions.

Chirality as a Determinant of Biological Activity

The stereochemistry of ephedrine isomers is a critical determinant of their biological activity. The different spatial arrangements of the functional groups on the chiral centers lead to distinct interactions with biological receptors. researchgate.net For instance, ephedrine isomers with the (1R,2S) configuration generally exhibit direct effects on adrenergic receptors, while isomers with (1S,2S) and (1S,2R) configurations tend to have indirect actions, primarily through the release of norepinephrine (B1679862). researchgate.net

Influence of Stereochemistry on Molecular Interactions and Crystal Structures

The distinct three-dimensional structures of ephedrine diastereomers directly influence their intermolecular interactions and, consequently, their crystal structures. The different conformational possibilities of ephedrine and pseudoephedrine lead to variations in how they pack in the solid state.

The crystal structure of 1:1 L-ephedrine D-tartrate has been determined to be monoclinic, belonging to the P21 space group. rsc.org In the crystal structure of N-acetylephedrine, a derivative, both intramolecular and intermolecular hydrogen bonds are observed, influencing the molecular conformation and packing. springermedizin.de

Supramolecular Aggregation and Structure-Directing Effects in Crystallization

A notable difference between ephedrine and pseudoephedrine lies in their supramolecular aggregation behavior, particularly in solution. csic.esresearchgate.net Fluorescence spectroscopy has revealed that ephedrine has a much stronger tendency to form aggregates through π-π stacking interactions between the phenyl rings than pseudoephedrine. researchgate.netacs.org

This difference in aggregation is attributed to their distinct conformational preferences. csic.esacs.org The extended conformation favored by ephedrine facilitates the formation of supramolecular dimers. csic.es In contrast, the stable folded conformation of pseudoephedrine creates steric hindrance, preventing the close approach of another molecule and thus inhibiting aggregation. csic.esacs.org This disparity in supramolecular chemistry has been observed to influence their roles as structure-directing agents in the crystallization of nanoporous materials like aluminophosphates. csic.esresearchgate.net Ephedrine's strong aggregation tendency can lead to the formation of layered phases, whereas pseudoephedrine is more efficient in directing the crystallization of specific framework structures. csic.esresearchgate.net

Optical Rotatory Dispersion and Circular Dichroism Studies of Ephedrine Diastereoisomers

Optical rotatory dispersion (ORD) and circular dichroism (CD) are powerful techniques for studying the stereochemistry of chiral molecules like the ephedrine isomers. cdnsciencepub.comresearchgate.netcdnsciencepub.com These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Studies on all four diastereoisomers of ephedrine have shown that the Cotton effect associated with the ¹Lb absorption band is a reliable indicator of the absolute configuration. cdnsciencepub.comresearchgate.net However, the ¹La band can dominate the ORD spectra, potentially leading to incorrect assignments. cdnsciencepub.comresearchgate.net Therefore, CD measurements are often preferred for their clarity. cdnsciencepub.comresearchgate.net The CD spectra of the enantiomers are nearly mirror images, and the amplitude of the signal is proportional to the enantiomeric purity. nih.gov For example, S-isomers of related compounds often show a negative Cotton effect, while R-isomers display a positive one. nih.gov These chiroptical techniques provide a rapid and convenient method for configurational assignment and for investigating the conformational properties of the ephedrine diastereoisomers in solution. cdnsciencepub.comresearchgate.net

Biosynthesis and Natural Occurrence of Ephedrine Alkaloids

Biogenetic Pathways of Ephedrine (B3423809) Alkaloids in Ephedra Species

The biosynthesis of ephedrine alkaloids is a multi-step process that begins with the common amino acid L-phenylalanine. plos.orgfrontiersin.org The pathway involves a series of enzymatic reactions that construct the characteristic phenylpropylamine skeleton. cdnsciencepub.com

Precursor Metabolism: L-Phenylalanine as a Biogenetic Origin

The journey from L-phenylalanine to ephedrine alkaloids involves the formation of a C6-C1 unit, which can be benzaldehyde (B42025) or benzoic acid. cdnsciencepub.comcdnsciencepub.com This initial component is derived from L-phenylalanine through the action of phenylalanine ammonia (B1221849) lyase (PAL). frontiersin.orgcdnsciencepub.com The remaining C2 unit of the alkaloid structure is provided by pyruvate (B1213749). cdnsciencepub.comcdnsciencepub.com

Recent research suggests two potential routes for the shortening of the L-phenylalanine side chain to produce the necessary precursors: a CoA-dependent β-oxidative pathway and a CoA-independent, non-β-oxidative pathway. plos.orgnih.gov While benzoic acid was once considered a primary intermediate, newer evidence points to benzaldehyde as a key precursor in Ephedra species. plos.orgnih.gov

An alternative pathway has also been proposed, involving the direct condensation of benzoyl-CoA and L-alanine, catalyzed by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent α-oxoamine synthase (OAS), to form (S)-cathinone, bypassing other intermediates. researchgate.net

Enzymatic Steps: Roles of Transaminases and Reductases

Following the formation of the initial C6-C3 skeleton, a series of enzymatic transformations, including transamination and reduction, lead to the various ephedrine alkaloids. A key intermediate, 1-phenylpropane-1,2-dione, is thought to undergo transamination to yield (S)-cathinone. plos.orgnih.gov

Reductases then play a crucial role in determining the stereochemistry of the final products. (S)-cathinone reductase activity has been detected in Ephedra sinica extracts, capable of reducing (S)-cathinone to (1R,2S)-norephedrine and (1S,2S)-norpseudoephedrine. nih.govresearchgate.net The specific reductases present in a particular Ephedra accession influence the isomeric composition of the alkaloids produced. plos.org

The final step in the formation of ephedrine and pseudoephedrine is N-methylation. N-methyltransferase (NMT) activity has been identified in E. sinica, catalyzing the conversion of norephedrine (B3415761) and norpseudoephedrine (B1213554) to their methylated counterparts. nih.govnih.gov One such enzyme, PaNMT, has been shown to methylate various phenylalkylamines, including norephedrine and norpseudoephedrine. nih.gov

Variations in Alkaloid Composition Across Ephedra Accessions

Significant diversity in the content and stereochemical composition of ephedrine alkaloids exists among different Ephedra sinica accessions, even when grown under identical environmental conditions, indicating a strong genetic influence on these traits. nih.gov Studies have categorized E. sinica accessions into two main groups based on their alkaloid profiles: those that accumulate only 1R stereoisomers and those that produce both 1S and 1R stereoisomers. nih.gov This variation is directly linked to the stereospecificity of the (S)-cathinone reductase enzymes present in each accession. nih.govplos.org

For instance, accessions producing predominantly (1R,2S) isomers exhibit stereoselective (S)-cathinone reductase activity that yields (1R,2S)-norephedrine. plos.org In contrast, accessions with both 1R and 1S alkaloids show reductase activity that produces a mixture of cathine (B3424674) and (1R,2S)-norephedrine. plos.org

Table 1: Variation in Alkaloid Content Among Different Ephedra Species

Ephedra SpeciesTotal Ephedrine & Pseudoephedrine Content (mg/g dry weight)
Ephedra monosperma34.7
Ephedra distachya subsp. helvetica20.8
Ephedra major14 (highest in Chalous Road population)

Environmental Factors Influencing Ephedrine Content in Botanical Sources

The accumulation of ephedrine alkaloids in Ephedra plants is not solely determined by genetics; environmental factors also play a significant role. plos.orgbioresearch.ro Climatic conditions, such as temperature and precipitation, have been shown to impact alkaloid content. plos.orgtandfonline.com

Studies on Ephedra major have revealed a positive correlation between ephedrine content and average temperature, as well as soil pH. bioresearch.ro Conversely, a negative correlation was observed between annual precipitation and ephedrine content, with higher concentrations found in arid conditions. bioresearch.ro

Altitude is another key environmental variable. frontiersin.org In some Ephedra species, such as E. saxatilis, ephedrine content has been found to increase with altitude, while pseudoephedrine content decreases. plos.org Research on E. gerardiana and E. saxatilis at high altitudes has shown that soil moisture and temperature affect the content of ephedrine and pseudoephedrine, though the response can differ between species. frontiersin.org For example, in E. saxatilis, ephedrine content was positively correlated with soil moisture, while in E. gerardiana, it was negatively correlated. frontiersin.org Seasonal variations, potentially influenced by summer precipitation, can also lead to fluctuations in alkaloid levels. tandfonline.comresearcher.life

Table 2: Influence of Environmental Factors on Ephedrine Content in Ephedra

Environmental FactorEffect on Ephedrine Alkaloid ContentSpecies Studied
Higher Temperature/Arid ConditionsIncreased Ephedrine ContentEphedra major
Higher Annual PrecipitationDecreased Ephedrine ContentEphedra major
Increasing AltitudeIncreased Ephedrine, Decreased PseudoephedrineEphedra saxatilis
Soil MoisturePositive correlation with ephedrine in E. saxatilis, negative in E. gerardianaEphedra saxatilis, Ephedra gerardiana

Metabolomic Profiling of Ephedra sinica Related to Alkaloid Biosynthesis

Metabolomic studies of Ephedra sinica provide a broader understanding of the biochemical landscape related to alkaloid production. These analyses have identified numerous compounds and metabolic pathways that are active within the plant. frontiersin.org

Transcriptome profiling of E. sinica has been employed to identify gene candidates that may be involved in the biosynthesis of amphetamine-type alkaloids. plos.orgnih.gov This approach has led to the identification of genes encoding enzymes for benzoic acid metabolism, as well as candidates for the carboligase, transaminase, and reductase steps in the ephedrine pathway. plos.org

Metabolomic analysis has also confirmed the presence of key biosynthetic precursors, such as 1-phenylpropane-1,2-dione and (S)-cathinone, specifically in the young stems of E. sinica, where alkaloid biosynthesis is most active. nih.gov These precursors are absent in mature stems and roots, highlighting the spatial regulation of the biosynthetic pathway. nih.gov Furthermore, metabolomic studies comparing different Ephedra species and populations under varying environmental conditions have helped to elucidate the complex interplay between genetics and environment in determining the final alkaloid profile. frontiersin.orgfrontiersin.org

Synthetic and Semi Synthetic Methodologies for D Ephedrine

Traditional and Modern Chemical Synthesis Routes of Ephedrine (B3423809)

The synthesis of ephedrine has evolved from classical multi-step procedures to more streamlined modern approaches, including one-pot syntheses. These methods offer advantages in terms of yield, purity, and stereochemical control over extraction from natural sources. numberanalytics.com

Multistep Chemical Syntheses of Ephedrine Precursors

Historically, the synthesis of ephedrine has involved multiple steps. A common route involves the reaction of benzaldehyde (B42025) with nitroethane, which is then followed by reduction and the resolution of the resulting stereoisomers. numberanalytics.com Another established method begins with the bromination of ethanal, which, after several intermediate steps including a Grignard reaction with phenyl magnesium bromide and subsequent de-bromination with methylamine (B109427), yields (±)-ψ-ephedrine that is then resolved. dcu.ie

A different synthetic pathway to (±)-ψ-ephedrine utilizes (±)-α-methylaminopropiophenone as a precursor, which is synthesized from propiophenone (B1677668) through bromination and reaction with methylamine. dcu.ie The reduction of this ketone precursor can yield a mixture of (±)-ephedrine and (±)-ψ-ephedrine. dcu.ie Furthermore, chiral N-ethoxycarbonyl and N-benzene sulphonyl derivatives of alanine (B10760859) have been employed to produce oxygenated aromatic α-amido ketones through methods like Friedel-Crafts acylation, leading to optically active ephedrine precursors. dcu.ie

One-Pot Synthesis Approaches

To improve efficiency and reduce the number of intermediate isolation steps, one-pot synthesis strategies have been developed. These methods often combine multiple reaction steps in a single reaction vessel. For example, a one-pot enzyme cascade has been reported for the synthesis of nor(pseudo)ephedrine isomers, which are structurally related to ephedrine. researchgate.net This approach can start from inexpensive materials like benzaldehyde and pyruvate (B1213749). researchgate.net The concept of a "one-pot" process is also highlighted in methods that utilize supercritical fluids, which can simplify large-scale operations for synthesizing compounds like ephedrine. google.com Research has also been published on the one-pot synthesis of ephedrine hydrochloride. researchgate.net

Biocatalytic and Fermentation-Based Syntheses

Biocatalysis and fermentation offer greener and more stereoselective alternatives to traditional chemical synthesis for producing d-ephedrine and its precursors. unodc.org These methods often utilize whole microorganisms or isolated enzymes to catalyze specific reaction steps.

Yeast-Mediated Acyloin Condensation in this compound Precursor Formation

A key step in the semi-synthetic production of ephedrine is the formation of the precursor L-phenylacetylcarbinol (L-PAC). vu.edu.auvu.edu.au This is commercially achieved through the yeast-mediated acyloin condensation of benzaldehyde and acetaldehyde. vu.edu.auvu.edu.au Fermenting yeast, such as Saccharomyces cerevisiae, catalyzes this reaction. dcu.ievu.edu.au The process, however, can lead to the formation of by-products like benzyl (B1604629) alcohol. vu.edu.auvu.edu.au

Research has focused on optimizing this fermentation step. For instance, conducting the reaction in an organic solvent with dried yeast has been explored to improve the efficiency of L-PAC formation. vu.edu.au Another innovative approach involves using supercritical fluids like carbon dioxide as the reaction medium, which has been shown to suppress the formation of unwanted by-products and lead to high yields of L-PAC. google.comgoogle.com

The following table summarizes the key aspects of yeast-mediated L-PAC synthesis:

CatalystSubstratesProductKey Features
Fermenting Yeast (Saccharomyces cerevisiae)Benzaldehyde, AcetaldehydeL-Phenylacetylcarbinol (L-PAC)Commercially used first step in semi-synthesis. vu.edu.auvu.edu.au
Dried Yeast in Organic SolventBenzaldehyde, AcetaldehydeL-Phenylacetylcarbinol (L-PAC)Aims to improve reaction efficiency. vu.edu.au
Yeast in Supercritical Carbon DioxideBenzaldehyde, PyruvateL-Phenylacetylcarbinol (L-PAC)Inhibits by-product formation, resulting in high yields. google.com

Asymmetric Biocatalysis for Specific this compound Isomers (e.g., Morganella morganii)

For the synthesis of specific ephedrine isomers, such as (1S, 2S)-ephedrine, asymmetric biocatalysis using specific microorganisms has proven effective. The bacterium Morganella morganii has been identified as a potent biocatalyst for the stereoselective synthesis of (1S, 2S)-ephedrine. ajol.infoajol.info This organism can asymmetrically reduce the prochiral carbonyl compound 1-phenyl-1-oxo-2-methylaminopropane (MAK) to produce optically pure (1S, 2S)-ephedrine. ajol.infoajol.info

A process using air-dried M. morganii cells has been developed, achieving a final concentration of 0.852 g/L of (1S, 2S)-ephedrine with an enantiomeric excess of over 99% and a molar yield of 84.4%. ajol.infoajol.info The optimal conditions for this biotransformation were found to be a phosphate (B84403) buffer with an initial pH of 7.5 at a temperature of 39°C. ajol.info This method provides a direct route to d-pseudoephedrine without the need for chemical resolution. google.com

The table below details the findings of the asymmetric biocatalysis using Morganella morganii:

MicroorganismSubstrateProductYieldEnantiomeric Excess
Morganella morganii CMCC(B)492081-phenyl-1-oxo-2-methylaminopropane (MAK)(1S, 2S)-ephedrine84.4% (molar)>99%

Derivatization of Ephedrine for Asymmetric Synthesis

Ephedrine and its derivatives can serve as chiral auxiliaries in asymmetric synthesis. Chiral 1,3,2-oxazaborolidines derived from ephedrine and norephedrine (B3415761) are important catalysts for the enantioselective reduction of various prochiral compounds. nih.gov A one-pot synthesis method has been developed for creating B-alkyl-1,3,2-oxazaborolidines from ephedrine. nih.gov

Furthermore, derivatization of ephedrine is a common strategy in analytical chemistry for determining the enantiomeric composition of ephedrine and related compounds. Chiral derivatizing agents, such as (L)-N-trifluoroacetyl prolyl chloride (L-TPC) and (-)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), react with ephedrine enantiomers to form diastereomers that can be separated and quantified using techniques like gas chromatography-mass spectrometry (GC-MS). pace.eduresearchgate.net This allows for the precise analysis of the stereochemical purity of ephedrine samples. bts.gov

Pharmacological Mechanisms of D Ephedrine Preclinical and in Vitro Studies

Effects on Neurotransmitter Release and Reuptake Mechanisms

A primary mechanism of d-ephedrine's action is its indirect effect on adrenergic neurons, specifically its ability to increase the synaptic concentration of norepinephrine (B1679862). nih.govnih.gov This is achieved through two main processes: the inhibition of norepinephrine reuptake into the presynaptic neuron and the promotion of norepinephrine release from storage vesicles. nih.govnih.govresearchgate.net By blocking the norepinephrine transporter, this compound allows the neurotransmitter to remain in the synaptic cleft for a longer period, thereby enhancing and prolonging its action on postsynaptic adrenergic receptors. nih.govnih.gov This indirect mechanism is considered a major contributor to its sympathomimetic effects. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., MAPK/ERK) in Model Organisms

Recent research has indicated that this compound can modulate intracellular signaling pathways, such as the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. science.gov In a study using zebrafish (Danio rerio) as a model organism for a neurodevelopmental syndrome, it was found that ephedrine (B3423809) treatment could restore normal levels of MAPK/ERK signaling. science.gov The study demonstrated that ephedrine reduced the level of phosphorylated ERK (pERK), suggesting it acts downstream in the MAPK/ERK signaling cascade. science.gov This modulation of a key signaling pathway points to a broader range of cellular effects for this compound beyond its classical role as an adrenergic agonist. The MAPK/ERK pathway is known to be involved in regulating various cellular processes, including cell differentiation and the formation of the blood-epididymis barrier.

Immunological Effects on Lymphocytes (In Vitro Research)

In vitro studies have investigated the immunological effects of this compound on human peripheral lymphocytes. One study found that ephedrine did not exhibit toxic effects on unstimulated lymphocytes but instead showed immunostimulant activity, as evidenced by an increase in the cell population over a 96-hour culturing period. nih.gov Another investigation using the Comet assay concluded that ephedrine did not induce DNA damage in isolated human lymphocytes, suggesting a lack of genotoxic effects at the concentrations tested. However, other research in a lupus-prone mouse model indicated that ephedrine, acting via β-adrenergic receptors, could exacerbate autoimmune symptoms, suggesting a more complex immunomodulatory role that may be context-dependent.

Influence on Calcium Ion Dynamics and Channels in Cardiomyocytes

Preclinical and in vitro research indicates that this compound's influence on calcium ion dynamics in cardiomyocytes is primarily indirect, stemming from its sympathomimetic properties. The compound acts as both a direct and indirect agonist of adrenergic receptors, with a significant portion of its cardiovascular effect attributed to the release of norepinephrine from sympathetic nerve terminals. drugbank.com This increase in local norepinephrine concentration subsequently modulates the activity of various ion channels and calcium handling proteins within the cardiomyocytes, leading to changes in intracellular calcium ([Ca²⁺]i) levels and contractility.

The primary mechanism involves the stimulation of β-adrenergic receptors by the released norepinephrine. knmu.edu.ua This activation initiates a signaling cascade that enhances the influx of calcium ions (Ca²⁺) into the cardiomyocyte through L-type calcium channels. knmu.edu.uanih.gov This influx of "trigger Ca²⁺" is a critical step in excitation-contraction coupling, as it leads to a much larger release of Ca²⁺ from the sarcoplasmic reticulum via ryanodine (B192298) receptors (RyR). knmu.edu.ua The resulting surge in cytosolic Ca²⁺ binds to the myofilaments, initiating contraction.

Studies on isolated human and mouse atrial preparations have demonstrated that ephedrine increases the force of contraction in a concentration-dependent manner, an effect that is significantly diminished by the presence of β-receptor antagonists like propranolol. oup.com This finding supports the view that the positive inotropic effect of ephedrine is mediated by the β-adrenergic pathway, which is intrinsically linked to the modulation of Ca²⁺ dynamics.

Furthermore, research using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has shown that ephedrine increases the spontaneous beating rate. oup.comresearchgate.net The rhythmic beating of cardiomyocytes is directly correlated with the transient rise and fall of intracellular calcium levels. researchgate.net An increase in beating rate, therefore, implies a more frequent cycling of calcium into and out of the cytoplasm.

While the primary effect of this compound on calcium dynamics appears to be secondary to norepinephrine release, it is part of a complex interplay of ion channel activities. For instance, some research has pointed to ephedrine's ability to activate slowly activated potassium channels (IKs), which can influence the repolarization phase of the cardiac action potential and indirectly affect the duration and magnitude of calcium influx. nih.gov However, the dominant effect on contractility is linked to the adrenergic-mediated enhancement of calcium signaling. An excessive increase in intracellular Ca²⁺ can lead to toxic levels, saturating the sarcoplasmic reticulum. knmu.edu.ua

The following table summarizes findings from an in vitro study on human cardiomyocytes, illustrating the dose-dependent effect of ephedrine on cardiomyocyte function, which is intrinsically linked to calcium dynamics.

Concentration of this compound (µM)Observed Effect on CardiomyocytesImplied Effect on Calcium DynamicsReference
0.5Increased spontaneous beating rateIncreased frequency of intracellular calcium transients oup.com
1.0 - 3.0Increased force of contraction and beating rateEnhanced calcium influx and release from sarcoplasmic reticulum oup.com
5.0Significant dose-response in beats per minuteFurther increase in the frequency of calcium cycling researchgate.net

Metabolic Pathways of D Ephedrine in Vitro and Preclinical Models

Primary Biotransformation Pathways: N-Demethylation and Oxidative Deamination

The metabolism of d-ephedrine, like its l-isomer, primarily proceeds through two main biotransformation reactions: N-demethylation and oxidative deamination. nih.govnih.govpharmacompass.comresearchgate.net These pathways are responsible for the breakdown of the this compound molecule into various metabolites.

N-demethylation involves the removal of a methyl group from the nitrogen atom of the ephedrine (B3423809) molecule, leading to the formation of norephedrine (B3415761). europa.eufda.govdshs-koeln.de This process is a common metabolic route for many compounds containing a methylamino group.

Comparative Metabolic Rates of this compound vs. L-Ephedrine Isomers in Hepatic Microsomes

Studies utilizing liver microsomal preparations have revealed differences in the metabolic rates between this compound and its stereoisomer, l-ephedrine. In rabbit liver microsomes, d(-)-ephedrine was found to be metabolized at a faster rate than l(+)-ephedrine. nih.gov Specifically, the formation of benzoic acid from d(-)-ephedrine occurred at a rate approximately three times greater than that from the l(+)-isomer. nih.gov However, the relative amounts of norephedrine and 1-phenyl-1,2-propanediol formed from both ephedrine isomers were nearly identical throughout the incubation period in these in vitro models. nih.gov

Conversely, other research using rabbit hepatic preparations indicated that l(-)-ephedrine was N-demethylated at rates 15-31% greater than those observed for d(+)-ephedrine. researchgate.net These seemingly contradictory findings highlight the complexity of stereoselective metabolism and may be influenced by the specific experimental conditions and the source of the microsomal enzymes.

Table 1: Comparative In Vitro Metabolism of Ephedrine Isomers in Rabbit Liver Microsomes

Featured(-)-Ephedrinel(+)-EphedrineReference
Overall Metabolic Rate FasterSlower nih.gov
Rate of Benzoic Acid Formation ~3x greaterSlower nih.gov
Relative Amounts of Norephedrine and 1-phenyl-1,2-propanediol Nearly identicalNearly identical nih.gov
N-demethylation Rate (separate study) Slower15-31% greater researchgate.net

Identification and Quantification of Major Metabolites (e.g., Benzoic Acid, Norephedrine, Phenylpropanediol)

Following the primary biotransformation pathways, several major metabolites of this compound have been identified and quantified in preclinical studies. In vivo experiments in rabbits have shown that both d(-)- and l(+)-ephedrine are extensively metabolized. nih.gov

A significant portion of the urinary radioactivity, between 47-50%, was attributed to acidic metabolites, namely benzoic acid and its conjugate, hippuric acid . nih.gov Another key metabolite, 1-phenyl-1,2-propanediol , accounted for 4-16% of the total radioactivity in urine, appearing in both free and glucuronide-conjugated forms. nih.gov

Norephedrine , the product of N-demethylation, is also a recognized metabolite. europa.eufda.gov While its formation from both isomers was observed to be similar in vitro, nih.gov in vivo studies in humans have reported that norephedrine accounts for about 8-20% of an oral ephedrine dose. fda.gov Small amounts of unchanged ephedrine and 1-hydroxy-1-phenyl-2-propanone have also been detected in the urine of animals administered either isomer. nih.gov

Absence of Specific Conjugates (e.g., p-hydroxylated metabolites) in Preclinical Excretion Studies

Preclinical excretion studies in rabbits have indicated a notable absence of certain types of conjugated metabolites. Specifically, no significant quantities of sulfate (B86663) or glucuronide conjugates of p-hydroxylated metabolites of ephedrine or norephedrine were detectable in the urine. nih.gov This suggests that aromatic hydroxylation, a common metabolic pathway for many phenyl-containing compounds, is not a major route for ephedrine metabolism in this preclinical model. nih.govdshs-koeln.de While some studies have mentioned aromatic hydroxylation as a metabolic reaction for ephedrine in general, its significance appears to be species-dependent, with no such hydroxylation observed in humans. nih.govpharmacompass.com

Structure Activity Relationship Sar Studies of Ephedrine Isomers

Correlations Between Stereochemistry and Receptor Binding Affinities

The spatial arrangement of the functional groups in ephedrine (B3423809) isomers significantly dictates their binding affinity for adrenergic receptors (ARs). pioneerpublisher.com Research has consistently shown that the stereochemistry at both the C1 (bearing the hydroxyl group) and C2 (bearing the methyl group) positions is critical for receptor interaction.

Studies on human α-adrenergic receptor subtypes have revealed distinct binding preferences among the isomers. researchgate.netnih.gov Generally, isomers with the (1R) configuration at the first chiral center exhibit higher affinity for α-ARs. google.com For instance, (1R,2S)-ephedrine and (1R,2R)-pseudoephedrine demonstrate greater binding affinities at most α-AR subtypes compared to their (1S) counterparts. researchgate.net Specifically, at α1- and α2-ARs, the rank order of affinity for the isomers has been reported as (1R,2R) > (1R,2S) > (1S,2R) > (1S,2S). nih.gov This indicates that the orientation of the β-hydroxyl group is a key determinant for α-AR binding. nih.govresearchgate.net

The situation is similar yet distinct for β-adrenergic receptors. Studies on human β-AR subtypes have shown that (1R,2S)-ephedrine is the most potent agonist of the four isomers on all three β-AR subtypes (β1, β2, and β3). nih.govmdpi.com The rank order of potency at the human β1-AR is (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine = (1R,2R)-pseudoephedrine. nih.gov At the human β2-AR, the order is (1R,2S)-ephedrine > (1R,2R)-pseudoephedrine ≥ (1S,2S)-pseudoephedrine > (1S,2R)-ephedrine. nih.gov Notably, d-ephedrine, which is (1S,2R)-ephedrine, shows significantly lower potency at both β1 and β2 receptors compared to its (1R,2S) enantiomer. nih.gov

These stereoselective differences highlight the precise molecular recognition required for ligand-receptor binding. The specific spatial orientation of the hydroxyl and methyl groups relative to the phenyl ring and the amino group determines the goodness of fit within the receptor's binding pocket, thereby influencing the affinity and subsequent functional activity.

Table 1: Rank Order of Potency of Ephedrine Isomers at Human β-Adrenergic Receptors

Receptor Subtype Rank Order of Potency (EC50 values)
β1-AR (1R,2S)-ephedrine > (1S,2R)-ephedrine > (1S,2S)-pseudoephedrine = (1R,2R)-pseudoephedrine nih.gov
β2-AR (1R,2S)-ephedrine > (1R,2R)-pseudoephedrine ≥ (1S,2S)-pseudoephedrine > (1S,2R)-ephedrine nih.gov
β3-AR (1R,2S)-ephedrine shows weak partial agonist activity; other isomers are less significant. nih.gov

Impact of Structural Modifications on Sympathomimetic Potency and Selectivity

Modifications to the basic phenethylamine (B48288) structure of this compound can significantly alter its sympathomimetic potency and selectivity for different adrenergic receptor subtypes. Key structural features that have been investigated include substitutions on the amino group, the α-carbon, the β-carbon, and the phenyl ring.

N-Methylation: The presence of a methyl group on the nitrogen atom of ephedrine, as in this compound, influences its activity. Compared to its primary amine analog, norephedrine (B3415761) (phenylpropanolamine), the N-methyl group in ephedrine decreases binding affinities at α-adrenergic receptors. wikipedia.orgnih.gov However, further increasing the size of the substituent on the amino group generally enhances β-receptor activity. th.id.au For example, the rank order of potency for alkaloids with a (1R,2S)-configuration at α-ARs is norephedrine ≥ ephedrine >> N-methylephedrine. nih.govresearchgate.net

α-Methyl Group: The methyl group on the α-carbon atom is a crucial feature. This substitution blocks oxidation by monoamine oxidase (MAO), which significantly prolongs the duration of action of compounds like ephedrine compared to phenylethylamines lacking this group. th.id.aulitfl.com

β-Hydroxyl Group: The hydroxyl group on the β-carbon is vital for direct receptor agonist activity. litfl.com Its presence decreases lipid solubility and CNS penetration. litfl.com The stereochemical orientation of this hydroxyl group is critical for receptor binding and functional activity. wikipedia.orgnih.gov The loss of this group, as seen in methamphetamine, increases lipophilicity and CNS effects. wikipedia.org

Phenyl Ring Substitution: The absence of hydroxyl groups on the phenyl ring, as in this compound, makes the molecule resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to its oral efficacy and longer duration of action compared to catecholamines like epinephrine. th.id.aulitfl.com Introducing substituents onto the phenyl ring can modulate activity. For instance, a 4-chloro substituted ephedrine analog showed a stronger antispasmodic effect than ephedrine itself. dcu.ie Conversely, a 4-hydroxy substitution, as in oxilofrine, alters the compound's properties. wikipedia.org

Table 2: Effect of Structural Modifications on this compound's Pharmacological Profile

Structural Modification Impact on Activity Reference(s)
Removal of N-methyl group (forms Norephedrine) Increases affinity for α-adrenergic receptors. wikipedia.orgnih.gov
Removal of α-methyl group Decreases duration of action due to MAO metabolism. th.id.aulitfl.com
Removal of β-hydroxyl group (forms Methamphetamine) Increases lipophilicity and CNS penetration. wikipedia.org
Addition of hydroxyl groups to phenyl ring (forms Catecholamine) Increases potency at adrenergic receptors but decreases oral efficacy and duration of action. th.id.aulitfl.com

Comparative Analysis of this compound with Related Phenethylamine Derivatives

The pharmacological profile of this compound is best understood when compared with other structurally related phenethylamine derivatives. These comparisons further illuminate the principles of SAR.

This compound vs. d-Pseudoephedrine: this compound ((1S,2R)-ephedrine) and d-pseudoephedrine ((1S,2S)-pseudoephedrine) are diastereomers, differing only in the stereochemistry at the C1 position. acs.org This single change results in significant pharmacological differences. This compound generally exhibits more potent central nervous system stimulation than d-pseudoephedrine. capes.gov.br While both have sympathomimetic effects, pseudoephedrine is considered to have much weaker direct agonist activity at adrenergic receptors and acts primarily through an indirect mechanism of norepinephrine (B1679862) release. pharmaguideline.comwikipedia.org

This compound vs. Norephedrine (Phenylpropanolamine): Norephedrine lacks the N-methyl group of ephedrine. wikipedia.org As mentioned, this leads to a higher binding affinity for α-adrenergic receptors. wikipedia.orgnih.gov Both compounds have complex mechanisms of action, but the N-methylation in this compound contributes to its distinct profile of direct and indirect sympathomimetic effects.

This compound vs. Methamphetamine: Methamphetamine lacks the β-hydroxyl group present in this compound. wikipedia.org This structural difference dramatically increases its lipophilicity (log P of 2.1 for methamphetamine vs. 1.13 for ephedrine) and its ability to cross the blood-brain barrier, resulting in much more potent central stimulant effects. wikipedia.org The hydroxyl group in ephedrine makes it less potent than methamphetamine. wikidoc.org

This compound vs. Phenylephrine: Phenylephrine differs from ephedrine by having a hydroxyl group on the phenyl ring (at the meta position) and lacking the α-methyl group. researchgate.net It is a potent, direct-acting α1-adrenergic agonist with very weak β-receptor activity. th.id.au This contrasts with this compound's mixed and broader spectrum of action on both α- and β-receptors, largely through indirect mechanisms. nih.govdrugbank.com

Table 3: Comparison of this compound with Related Phenethylamine Derivatives

Compound Key Structural Difference from this compound Primary Mechanism/Effect Difference Reference(s)
d-Pseudoephedrine Diastereomer (different stereochemistry at C1). Weaker CNS stimulation; primarily indirect action. capes.gov.brpharmaguideline.comwikipedia.org
Norephedrine Lacks the N-methyl group. Higher affinity for α-adrenergic receptors. wikipedia.orgnih.gov
Methamphetamine Lacks the β-hydroxyl group. More potent CNS stimulant; higher lipophilicity. wikipedia.orgwikidoc.org
Phenylephrine Lacks α-methyl group; has a meta-hydroxyl on the phenyl ring. Potent, direct-acting α1-agonist. th.id.auresearchgate.net

Advanced Analytical Methodologies for D Ephedrine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of d-ephedrine, enabling its separation from related alkaloids, isomers, and matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the qualitative and quantitative analysis of this compound and its related compounds. sci-hub.se A key challenge in ephedrine (B3423809) analysis is the separation of its diastereomers, such as pseudoephedrine. HPLC methods have been developed to achieve this separation, often employing reversed-phase columns. tandfonline.comresearchgate.net For instance, a simple and sensitive HPLC method can determine trace amounts of ephedrine and pseudoephedrine in high-purity methamphetamine samples without requiring complex extraction or derivatization procedures. sci-hub.senih.gov In one such method, analytes were separated on a CAPCELLPACK C18 column with a mobile phase of 50 mM KH₂PO₄-acetonitrile (94:6 v/v) and detected by UV absorbance at 210 nm, achieving detection limits as low as 3 ppm. nih.gov Other methods have been optimized for analyzing ephedrine alkaloids in herbal materials, demonstrating the versatility of HPLC. nih.gov

Ultra-Fast Liquid Chromatography (UFLC), a variation of HPLC that uses columns with smaller particles and higher pressures, offers significant reductions in analysis time while maintaining high resolution. A reversed-phase UFLC method has been described for the quantitative determination of ephedrine hydrochloride in pharmaceutical injections. lpnu.ua This method utilized a methanol-water mobile phase (55:45, v/v) with the aqueous phase adjusted to pH 3.5, and UV detection at 260 nm. lpnu.ua The UFLC method demonstrated a significantly lower limit of detection (0.0044 mmol•l⁻¹) compared to a corresponding turbidimetric method (0.4 mmol•l⁻¹), highlighting its superior sensitivity. lpnu.ua UFLC-MS/MS methods further enhance sensitivity and selectivity, enabling the detection of ephedrine analogues at concentrations below 0.5 ng/mL in complex matrices like urine. nih.govresearchgate.net

Table 1: Comparison of HPLC and UFLC Methodologies for Ephedrine Analysis
ParameterHPLC Method nih.govUFLC Method lpnu.ua
Application Trace ephedrine in methamphetamineEphedrine HCl in injections
Column CAPCELLPACK C18 MGIINot specified
Mobile Phase 50 mM KH₂PO₄-acetonitrile (94:6 v/v)Methanol-water (55:45, v/v), pH 3.5
Detection UV at 210 nmUV at 260 nm
Limit of Detection (LOD) 3 ppm0.0044 mmol·l⁻¹
Sample Preparation Simple dissolutionNot specified

High-Performance Thin-Layer Chromatography coupled with Mass Spectrometry (HPTLC-MS) serves as a powerful tool for the rapid separation and conclusive identification of this compound and its analogues. bohrium.comresearchgate.net This technique is particularly valuable in forensic analysis where the identification of isomeric compounds is crucial. bohrium.com A significant advantage of HPTLC-MS is that it requires minimal sample preparation, avoiding time-consuming extraction and derivatization steps that are often necessary for other methods like Gas Chromatography-Mass Spectrometry (GC-MS). bohrium.comresearchgate.net

For the analysis of ephedrine analogues, samples are dissolved in a solvent like methanol (B129727) and spotted on an HPTLC plate (e.g., Si 60 F₂₅₄). bohrium.com A mobile phase consisting of n-butyl acetate–acetone–n-butanol–5 M ammonia (B1221849)–methanol (4:2:2:1:1, v/v) has been shown to achieve good separation of ephedrine from its analogues, pseudoephedrine and phenylpropanolamine. bohrium.comresearchgate.net After separation on the plate, the specific spot corresponding to the analyte of interest can be directly subjected to mass spectrometry for confirmed identification. bohrium.com This combination of efficient separation and definitive mass-based detection makes HPTLC-MS a quick, easy, and conclusive methodology for analogue analysis. researchgate.net

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and assessing the purity of samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the structural elucidation and quantitative analysis of this compound. nih.gov Quantitative NMR (qNMR) offers several advantages over chromatographic methods, including rapid implementation and the ability to simultaneously quantify multiple compounds without extensive sample pretreatment or the need for standard compounds. nih.govresearchgate.net

Proton NMR (¹H-NMR) is particularly useful. In the ¹H-NMR spectrum of ephedrine alkaloids, characteristic signals can be well-separated, allowing for quantification. researchgate.net For example, the target proton (H-1) of ephedrine resonates as a doublet at approximately δ 4.76 ppm. researchgate.net Two-dimensional (2D) NMR techniques, such as HSQC-TOCSY, are employed to definitively confirm the locations of specific signals. nih.govresearchgate.net Furthermore, solid-state ¹³C cross-polarization magic angle spinning (CP/MAS) NMR spectroscopy has been used to investigate the interaction energies between ephedrine stereoisomers in noncrystalline solid mixtures, correlating spectroscopic data with thermodynamic properties. nih.gov This demonstrates NMR's utility in probing intermolecular interactions. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used for confirming the molecular weight and structure of this compound, as well as for its quantification. When coupled with liquid chromatography (LC-MS/MS), it provides exceptional selectivity and sensitivity for analyzing this compound in complex biological matrices like plasma and urine. nih.govnih.gov

In MS analysis, this compound typically exhibits a molecular ion [M+H]⁺ at m/z 166.1227 in positive electrospray ionization (ESI) mode, consistent with its molecular formula C₁₀H₁₅ON. mdpi.com Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns for structural confirmation. A common fragmentation pathway for the [M+H]⁺ ion of ephedrine involves the neutral loss of a water molecule (H₂O) and the subsequent loss of the methyl amino group. mdpi.com In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions (e.g., 166→148, 166→117, 166→77) are monitored to provide highly selective and quantitative analysis. ijper.org

Stable Isotope Ratio Mass Spectrometry (IRMS) for Tracing Origin and Synthetic Routes

Stable Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical tool used to determine the origin of this compound by measuring the ratios of stable isotopes, primarily carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). mdma.chresearchgate.net This technique can effectively discriminate between this compound produced by different manufacturing schemes: (a) extraction from Ephedra plants (biosynthetic), (b) full chemical synthesis, or (c) a semi-synthetic process involving fermentation. nih.govscispace.com

The isotopic signatures (expressed as δ¹³C and δ¹⁵N values) are characteristic of the starting materials and processes used. mdma.ch

Biosynthetic ephedrine , extracted from C₃-photosynthetic Ephedra plants, typically has δ¹³C values ranging from -31.1‰ to -26.0‰. mdma.ch

Semi-synthetic ephedrine , which uses sugar from C₄ plants (like sugarcane) as a starting material, has less negative δ¹³C values, typically ranging from -23.1‰ to -22.0‰. mdma.ch

Synthetic ephedrine generally shows δ¹³C values from -29.2‰ to -28.0‰. mdma.ch A more distinct marker for synthetic ephedrine is its δ¹⁵N value, which is significantly more negative than that of natural or semi-synthetic sources. mdma.chresearchgate.net This is attributed to isotopic fractionation during the distillation and purification of the precursor methylamine (B109427). mdma.ch

These isotopic fingerprints are well-correlated between the precursor ephedrine and the final product, such as methamphetamine, making IRMS a valuable tool for law enforcement to trace synthetic routes and the diversion of precursors. mdma.chnih.govscispace.com

Table 2: Typical Isotope Ratio Values for Ephedrine from Different Origins mdma.ch
OriginSynthetic Routeδ¹³C Value (‰)δ¹⁵N Value (‰)
Biosynthetic Extraction from C₃ plants-31.1 to -26.0Generally positive
Semi-synthetic Fermentation of C₄ sugar + amination-23.1 to -22.0Generally positive
Synthetic From propiophenone (B1677668)-29.2 to -28.0Significantly negative

Carbon, Nitrogen, and Hydrogen Isotopic Profiling

The isotopic composition of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H) in this compound provides a unique "fingerprint" that reflects its manufacturing origin. jpionline.org These ratios are expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.

Carbon (δ¹³C): The δ¹³C values in this compound are influenced by the carbon source and the photosynthetic pathway of the plant in the case of natural ephedrine. mdma.ch Natural this compound, extracted from Ephedra species (C3 plants), typically exhibits δ¹³C values ranging from -31.1‰ to -26.0‰. mdma.ch Semi-synthetic routes that utilize sugars from C4 or CAM plants can result in different δ¹³C signatures. Fully synthetic this compound, derived from petroleum-based precursors like propiophenone, shows δ¹³C values in the range of -29.2‰ to -28.0‰. mdma.ch

Nitrogen (δ¹⁵N): The nitrogen isotope ratio is particularly effective in distinguishing between different production methods. mdma.ch The source of nitrogen in natural this compound is nitrate (B79036) or ammonia from the soil, leading to δ¹⁵N values that differ significantly from synthetic and semi-synthetic products. scispace.com In contrast, both semi-synthetic and fully synthetic pathways often employ methylamine as the nitrogen source. scispace.com However, the purification of commercially produced methylamine through distillation can lead to a significant depletion of ¹⁵N, resulting in more negative δ¹⁵N values for fully synthetic ephedrine. mdma.chscispace.com Semi-synthetic and biosynthetic ephedrine generally have δ¹⁵N values ranging from +3.8‰ to +10.6‰, while synthetic ephedrine shows values from -10.5‰ to -10.0‰. scispace.com

Hydrogen (δ²H): The deuterium (B1214612) (²H) content provides another layer of discrimination. nih.gov Biosynthetic ephedrine has been found to have low deuterium content, with δ²H values ranging from -193‰ to -151‰. nih.gov In contrast, fully synthetic ephedrine shows a δ²H range of -73‰ to -30‰. nih.gov Semi-synthetic ephedrines exhibit a wide range of δ²H values depending on the specific starting materials, such as pyruvic acid (+75‰ to +148‰) or molasses (-74‰ to +243‰), making this isotope particularly useful for detailed classification. nih.gov

The combination of these three isotopic measurements provides a robust method for profiling this compound.

Table 1: Isotopic Profiles of this compound by Origin

Differentiation of Natural, Semi-Synthetic, and Fully Synthetic this compound

The distinct isotopic signatures discussed above allow for the clear differentiation of this compound from its various origins. mdma.ch While chemically identical, this compound samples from different production routes can be distinguished by plotting their multi-isotope data. unodc.org

Natural this compound: This is produced by extraction from the Ephedra plant. unodc.org Its isotopic profile is characterized by δ¹³C values typical of C3 plants and relatively high δ¹⁵N and low δ²H values. mdma.chnih.gov

Semi-Synthetic this compound: This method involves the fermentation of sugars (like molasses) to produce an intermediate, followed by chemical amination. unodc.org This process results in δ¹⁵N values similar to natural ephedrine but can have a very wide and distinct range of δ²H values. nih.govunodc.org

Fully Synthetic this compound: This route involves complete chemical synthesis, often starting from propiophenone. acs.org It is clearly distinguished by its significantly more negative δ¹⁵N values, a result of isotopic fractionation during the purification of the methylamine reagent. mdma.chscispace.com The δ²H values are also distinct from natural ephedrine. nih.gov

By using a multi-isotope approach (δ¹³C, δ¹⁵N, and δ²H), a comprehensive and definitive classification of this compound's origin can be achieved. jpionline.orgresearchgate.net This analytical strategy is a powerful tool in chemical sourcing and profiling. unodc.org

Table 2: Key Differentiating Isotopic Markers for this compound Origin

Preclinical Mechanistic Investigations of D Ephedrine in Non Human Biological Systems

In Vitro Cell Culture Models for Cellular Response Studies

The cellular responses to d-ephedrine and related compounds have been explored in various in vitro models to understand their mechanisms of action at a subcellular level.

In one line of investigation, the effects of ephedrine (B3423809) hydrochloride (EH) were studied in mouse macrophage-like Raw264.7 cells and peritoneal macrophages. nih.gov When these cells were stimulated with peptidoglycan (PGN), a component of bacterial cell walls that induces an inflammatory response, simultaneous treatment with EH was found to modulate the production of cytokines. nih.gov Specifically, EH promoted the PGN-induced production of the anti-inflammatory cytokine IL-10, while inhibiting the secretion of pro-inflammatory cytokines such as IL-6, TNF-α, IL-12p70, and IL-1β. nih.gov Further experiments indicated that EH did not induce significant apoptosis in peritoneal macrophages at the tested concentrations. nih.gov The study also suggested that the anti-inflammatory effects of EH are mediated through the PI3K/Akt/GSK3β pathway. nih.gov

Another study utilized Chinese hamster ovary (CHO) cells transfected with a CRE-LUC plasmid to investigate the direct effects of different ephedrine isomers on human β1-, β2-, and β3-adrenergic receptors by measuring light production. scispace.com This model allows for the quantification of receptor activation.

The cytotoxic effects of extracts from Ephedra foeminea, a plant containing ephedrine alkaloids, were assessed in cancer cell lines such as MDA-MB-231 (human breast adenocarcinoma) and non-cancerous HaCaT cells (human keratinocytes). researchgate.net The study found that ethanol (B145695) extracts and fruit juice from the plant reduced the viability of cancer cells, an effect partially mediated by caspase-3 dependent apoptosis. researchgate.net

Human peripheral lymphocytes have also been used as an in vitro model to assess the effects of ephedrine. One study found that ephedrine, as well as extracts from Ephedra fragilis, did not show toxic effects on unstimulated lymphocytes but rather exhibited immunostimulant activity, leading to an increase in the cell population over a 96-hour culture period. phcogres.com Morphological analysis revealed that treated cells increased in size, but no evidence of apoptosis was observed. phcogres.com

Furthermore, the potential of ephedrine to induce DNA damage was examined in isolated human lymphocytes using the Comet assay. researchgate.net The results indicated that ephedrine did not exhibit genotoxic effects in this system. researchgate.netbiomedres.us Even when co-treated with DNA repair inhibitors, cells exposed to ephedrine did not show increased DNA damage. researchgate.net

Finally, in a model of pulmonary fibrosis, human lung epithelial BEAS-2B cells were treated with bleomycin (B88199) (BLM) to induce fibrosis-like characteristics. Pre-treatment with ephedrine was found to mitigate these effects, suggesting a protective role. jst.go.jp

Table 1: Summary of In Vitro Cell Culture Models and Findings for this compound

Cell Line/ModelTreatmentKey Findings
Mouse Macrophage-like Raw264.7 cellsEphedrine hydrochloride (EH) + Peptidoglycan (PGN)Promoted IL-10 production; Inhibited IL-6, TNF-α, IL-12p70, and IL-1β production. nih.gov
Mouse Peritoneal MacrophagesEphedrine hydrochloride (EH) + Peptidoglycan (PGN)No significant apoptosis induced by EH. nih.gov
Chinese Hamster Ovary (CHO) cellsEphedrine isomersUsed to measure direct effects on human β-adrenergic receptors. scispace.com
MDA-MB-231 (Human Breast Adenocarcinoma)Ephedra foeminea extractsReduced cancer cell viability via caspase 3-dependent apoptosis. researchgate.net
HaCaT (Human Keratinocytes)Ephedra foeminea extractsReduced cytotoxic activity compared to cancer cells. researchgate.net
Human Peripheral LymphocytesEphedrine, Ephedra fragilis extractExhibited immunostimulant activity; no toxic effects or apoptosis observed. phcogres.com
Isolated Human LymphocytesEphedrineNo genotoxic effects were detected in the Comet assay. researchgate.net
BEAS-2B (Human Lung Epithelial) cellsEphedrine + Bleomycin (BLM)Ephedrine mitigated BLM-induced pulmonary fibrosis characteristics. jst.go.jp

Animal Models for Pharmacological Pathway Elucidation (e.g., Rat Anococcygeal Muscle, Isolated Atrial Tissues)

To understand the complex pharmacological pathways of this compound in a whole-organism context, researchers have utilized various animal models and isolated tissue preparations. These studies have been crucial in dissecting the direct and indirect sympathomimetic actions of the compound.

In anesthetized rats, both l-ephedrine and d-pseudoephedrine have been shown to cause dose-dependent increases in arterial blood pressure and heart rate. nih.govresearchgate.net A key finding from these studies is that these pressor and tachycardiac effects were abolished after the destruction of sympathetic nerve terminals with 6-hydroxydopamine (6-OHDA). nih.govresearchgate.nettga.gov.au This suggests that the in vivo cardiovascular effects of ephedrine are primarily mediated indirectly, through the release of norepinephrine (B1679862) from sympathetic nerves. nih.govnih.gov

Isolated tissue preparations have provided further insights into the mixed mechanism of action of ephedrine. ijbcp.com In the isolated rat anococcygeal muscle and the isolated right atrium of rats, l-ephedrine produced concentration-dependent increases in muscle tension and sinus rate, respectively. nih.govresearchgate.nettga.gov.au However, unlike the in vivo response, approximately 50% of these responses in isolated tissues were resistant to 6-OHDA pretreatment. nih.govresearchgate.nettga.gov.au This indicates that l-ephedrine possesses a direct agonist activity on adrenergic receptors in these tissues, in addition to its indirect effects. nih.govresearchgate.netijbcp.com In contrast, the responses of these isolated tissues to d-pseudoephedrine were completely abolished by 6-OHDA pretreatment, suggesting its action is almost entirely indirect. nih.govresearchgate.net

Studies on isolated guinea pig tracheal rings have also pointed towards a direct mechanism of action. Ephedrine was found to have a relaxant effect on the trachea, which could not be reversed by pretreatment with reserpine, a drug that depletes catecholamine stores. ijbcp.com This suggests that in this tissue, the effect is mediated by the direct activation of adrenergic receptors on the tracheal smooth muscles. ijbcp.com

Interestingly, in human umbilical arteries and veins, which lack significant sympathetic innervation, both l-ephedrine and d-pseudoephedrine failed to produce any contraction at concentrations that were effective in the rat anococcygeal and atrial tissues. nih.gov This finding further supports the idea that the primary mechanism of action of ephedrine in vivo is the indirect release of norepinephrine. nih.gov

The controversy over whether ephedrine acts directly, indirectly, or through a mixed mechanism has been a long-standing topic of research. ijbcp.com While initial classifications leaned towards it being an indirectly acting sympathomimetic, subsequent studies have provided evidence for a mixed action, involving both the release of noradrenaline and direct, albeit weaker, action on α and β-adrenergic receptors. ijbcp.comed.ac.ukdrugbank.com

Table 2: Pharmacological Effects of this compound in Animal Models

Animal Model/TissueKey FindingsImplied Mechanism of Action
Anesthetized RatsDose-dependent increase in blood pressure and heart rate; effects abolished by 6-OHDA. nih.govtga.gov.auPrimarily indirect (norepinephrine release). nih.gov
Isolated Rat Anococcygeal MuscleConcentration-dependent increase in tension; 50% of the response was 6-OHDA resistant. researchgate.nettga.gov.auMixed (direct and indirect). researchgate.net
Isolated Rat Right AtriumConcentration-dependent increase in sinus rate; 50% of the response was 6-OHDA resistant. researchgate.nettga.gov.auMixed (direct and indirect). researchgate.net
Isolated Guinea Pig Tracheal RingsRelaxant effect not reversed by reserpine. ijbcp.comDirect activation of adrenergic receptors. ijbcp.com
Human Umbilical Artery and VeinNo contractile response. nih.govSupports the primary indirect mechanism in vivo. nih.gov

Investigations into Genotoxic Effects in Model Organisms

The genotoxic potential of this compound has been evaluated in a variety of in vitro and in vivo test systems to assess its capacity to cause DNA or chromosomal damage. The consensus from these studies is that ephedrine is not genotoxic.

A range of in vitro genotoxicity assays have been conducted, including the bacterial reverse mutation test (Ames test), DNA damage tests using human lymphocytes and Chinese hamster ovary (CHO) cells, and mutation tests in mouse lymphoma cells. korseaj.org These studies have consistently yielded negative results. For instance, ephedrine sulfate (B86663) was found to be negative in two separate chromosome aberration tests using CHO cells. scispace.com

In the Comet assay performed on isolated human lymphocytes, ephedrine did not induce DNA damage across a wide range of concentrations. researchgate.net This lack of genotoxicity was also observed in studies of alkaloids from Ephedra alata, where the extract, containing ephedrine, did not show any genotoxic effects on its own in liver, kidney, or blood cells as measured by the Comet assay. biomedres.us These findings are in agreement with earlier investigations using Salmonella mutagenicity tests and in vitro chromosome aberration assays, which also reported no genotoxic activity for ephedrine. biomedres.us

In vivo studies have further substantiated the non-genotoxic profile of ephedrine. korseaj.org The U.S. Food and Drug Administration (FDA) reviewed in vivo genotoxicity data, including a micronucleus test in which ephedrine sulfate-treated groups were negative, and concluded that ephedrine appears to be a non-genotoxic chemical. korseaj.orgfda.gov Additionally, long-term carcinogenicity studies in rats and mice, where the animals were exposed to ephedrine sulfate for up to two years, did not show any evidence of tumor induction. korseaj.org

Table 3: Summary of Genotoxicity Studies on this compound

Test System/Model OrganismAssay TypeResult
BacteriaBacterial Reverse Mutation (Ames test)Negative biomedres.uskorseaj.org
Human LymphocytesComet AssayNegative researchgate.netbiomedres.us
Human LymphocytesDNA Damage TestNegative korseaj.org
Chinese Hamster Ovary (CHO) cellsChromosome Aberration TestNegative scispace.comkorseaj.org
Chinese Hamster Ovary (CHO) cellsSister-Chromatid Exchange (SCE) AssayNegative fda.gov
Mouse Lymphoma cellsMutation TestNegative korseaj.org
Rats/MiceIn vivo Micronucleus TestNegative korseaj.org
Rats/Mice2-Year Carcinogenicity StudyNo evidence of carcinogenicity korseaj.org

Studies on Neurodevelopmental Impact in Zebrafish and C. elegans

The neurodevelopmental effects of this compound have been investigated using the model organisms Danio rerio (zebrafish) and Caenorhabditis elegans (C. elegans). These models are valuable for studying brain development and behavior due to their genetic tractability and rapid development.

One area of research has focused on the potential of ephedrine to ameliorate neurodevelopmental defects associated with the loss of the CHD7 gene, which in humans is linked to CHARGE syndrome, a condition that can involve autism and attention deficit hyperactivity disorder. thetransmitter.org In zebrafish, chd7 knockout mutants exhibit a hyperactive behavioral phenotype and a reduction in the number of GABAergic neurons. embopress.orginrs.ca This is associated with the downregulation of a gene called paqr3b and a subsequent upregulation of MAPK/ERK signaling. embopress.orginrs.ca

Through a phenotype-based chemical screen in both chd7 mutant zebrafish and C. elegans, ephedrine was identified as a compound that could rescue these defects. thetransmitter.orgembopress.org Treatment with ephedrine was found to significantly improve the behavioral abnormalities and the GABAergic defects in both model organisms. embopress.org Mechanistically, ephedrine was shown to restore normal levels of MAPK/ERK signaling by reducing the level of phosphorylated ERK (pERK) in the chd7 mutant zebrafish. embopress.orginrs.ca

Another line of research has examined the developmental neurotoxicity of ephedrine in zebrafish larvae at environmentally relevant concentrations. nih.gov In these studies, continuous exposure to ephedrine was found to affect development and behavior. Specifically, ephedrine decreased the heart rate and caused apoptosis in the brain of the developing zebrafish. nih.gov Furthermore, behavioral analyses indicated that ephedrine affected spontaneous movement, touch-response, swimming activity, and induced anxiety-like behaviors. nih.gov These behavioral changes were accompanied by alterations in the levels of the neurotransmitters dopamine (B1211576) (DA) and γ-aminobutyric acid (GABA), along with changes in the transcription of genes related to these neurotransmitter pathways. nih.gov These findings suggest that while ephedrine can have restorative effects in certain genetic contexts, it can also exert developmental neurotoxicity. nih.govresearchgate.net

Table 4: Neurodevelopmental Effects of this compound in Zebrafish and C. elegans

Model OrganismExperimental ContextKey Findings
Zebrafish (Danio rerio)chd7 knockout mutant (model for CHARGE syndrome)Restored normal levels of MAPK/ERK signaling; improved GABAergic defects and hyperactivity. embopress.orginrs.ca
C. eleganschd-7 loss-of-function mutantImproved impaired swimming locomotion. embopress.org
Zebrafish (Danio rerio)Developmental neurotoxicity studyDecreased heart rate; caused brain cell apoptosis; altered spontaneous movement, touch-response, and swimming activity; induced anxiety-like behaviors; altered dopamine and GABA levels. nih.gov

Future Research Directions and Theoretical Perspectives on D Ephedrine

Elucidation of Uncharted Biosynthetic Steps and Enzymes

The biosynthesis of ephedrine (B3423809) alkaloids in plants of the Ephedra genus, particularly Ephedra sinica, is not yet fully understood, presenting a significant area for future research. While it is established that the pathway originates with L-phenylalanine, several subsequent steps and the enzymes catalyzing them remain hypothetical or uncharacterized. nih.govresearchgate.netslideshare.net

Historically, a proposed pathway suggested that L-phenylalanine undergoes decarboxylation and is then acted upon by ω-aminoacetophenone, followed by methylation to yield ephedrine. However, this has been largely disproven. wikipedia.org The currently accepted view is that L-phenylalanine is first converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.govresearchgate.net Following this, a series of steps leads to a C6-C1 intermediate, such as benzaldehyde (B42025) or benzoic acid, which then condenses with pyruvate (B1213749) to form the characteristic phenylpropanoid skeleton of ephedrine. plos.orgscribd.com

Key areas of uncertainty and future research focus include:

The Carboligation Step: A pivotal, yet unconfirmed, step is the condensation reaction. It is hypothesized that a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, such as an acetohydroxyacid synthase (AHAS) or pyruvate decarboxylase (PDC), catalyzes the carboligation of a C6-C1 precursor (like benzaldehyde) with pyruvate. plos.orgfrontiersin.org While enzyme extracts from E. sinica have demonstrated the ability to convert benzaldehyde to (R)-phenylacetylcarbinol (R-PAC), a key intermediate, the specific enzyme responsible has not been isolated. plos.org

The Transamination Step: The conversion of the keto group in intermediates like 1-phenylpropane-1,2-dione or (R)-PAC to an amino group is presumed to be carried out by a transaminase. nih.govplos.org Identifying and characterizing the specific transaminase(s) that produce the correct stereochemistry of norephedrine (B3415761) is a critical research goal.

The N-methylation Step: The final step to produce d-ephedrine involves the N-methylation of its precursor, norephedrine. nih.govresearchgate.net Recently, an N-methyltransferase (NMT) has been isolated from E. sinica that can catalyze this reaction. nih.gov However, further investigation into its substrate specificity, regulatory mechanisms, and role in the broader context of alkaloid biosynthesis is warranted.

Alternative Pathways: An alternative pathway has been proposed that bypasses the 1-phenylpropane-1,2-dione intermediate altogether. researchgate.net This route suggests a direct pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent carboligation of benzoyl-CoA and L-alanine to form (S)-cathinone, which is then further metabolized. researchgate.net Detecting the PLP-dependent formation of cathinone (B1664624) in Ephedra species supports this alternative and calls for further investigation to confirm its role and significance. researchgate.net

Future research will likely involve a combination of transcriptomics to identify candidate genes, heterologous expression to characterize enzyme function, and advanced analytical techniques to track intermediates and products within the plant. nih.govplos.org Unraveling these uncharted steps is crucial not only for fundamental biological understanding but also for enabling the engineered microbial production of this compound and related compounds. nih.gov

Advanced Computational Modeling of Receptor-Ligand Interactions and Conformational Dynamics

Future research on this compound will increasingly rely on advanced computational methods to provide a deeper understanding of its interaction with biological targets and its inherent structural flexibility. aging-us.com Molecular dynamics (MD) simulations and molecular docking are powerful tools for exploring these aspects at an atomic level. aging-us.comresearchgate.net

A primary focus is the interaction of this compound with adrenergic receptors, particularly the β2-adrenoceptor (β2-AR). nih.gov Homology modeling can be used to generate three-dimensional structures of these receptors, which can then be used for docking studies. nih.gov These studies predict the binding poses and affinities of this compound within the receptor's binding site, identifying key amino acid residues involved in the interaction. aging-us.comnih.gov For instance, docking simulations can reveal the specific hydrogen bonds, and other non-covalent interactions that stabilize the this compound-receptor complex. nih.gov

Furthermore, MD simulations can elucidate the stability and flexibility of the this compound-receptor complex over time. aging-us.com By simulating the movements of atoms, researchers can assess how the binding of this compound affects the receptor's conformation and dynamics, providing insights into the mechanism of receptor activation.

Another critical area of computational study is the conformational analysis of the this compound molecule itself. researchgate.netresearchgate.net this compound is a flexible molecule, and its biological activity is dependent on the specific conformation it adopts to bind to its receptor. researchgate.net Computational methods like molecular mechanics and ab initio quantum mechanical calculations can be used to determine the relative energies of different conformers. researchgate.net These studies have shown that the low-energy conformations of this compound are often stabilized by an intramolecular hydrogen bond between the hydroxyl group and the amino group. researchgate.netresearchgate.net Comparing these theoretical conformations with experimental data from X-ray crystallography and NMR spectroscopy helps to validate the computational models. researchgate.net

Future theoretical work could also explore:

The influence of the cellular environment: MD simulations can incorporate explicit solvent molecules and lipid bilayers to more accurately model the physiological environment of the receptor, which can influence both the ligand's conformation and its binding characteristics. csic.es

Quantum mechanics/molecular mechanics (QM/MM) methods: These hybrid methods can provide a more accurate description of the electronic interactions within the binding site, which is crucial for understanding the subtleties of receptor activation.

Free energy calculations: Methods like umbrella sampling or metadynamics can be used to calculate the free energy landscape of this compound binding, providing a more rigorous prediction of binding affinity than simple docking scores.

These advanced computational approaches will be invaluable for rational drug design, helping to develop novel compounds with improved selectivity and efficacy based on the detailed structural and dynamic information they provide.

Exploration of Novel Biocatalytic Systems for Stereoselective Synthesis

The stereoselective synthesis of this compound and its isomers is a significant area of research, with a growing emphasis on developing novel biocatalytic systems to replace traditional chemical methods. nih.govresearchgate.net Biocatalysis offers the potential for greener, more efficient, and highly specific production of these valuable pharmaceutical compounds. nih.govresearchgate.net Future research is focused on discovering and engineering enzymes and multi-enzyme cascades for this purpose.

A key strategy involves multi-step enzymatic cascades that can be performed in a single reaction vessel ("one-pot" synthesis), starting from simple, achiral precursors. rsc.orgresearchgate.net These cascades often combine the activities of different enzyme classes:

Carboligases: Thiamine diphosphate (ThDP)-dependent enzymes like acetolactate synthase (AlsS) or pyruvate decarboxylase (PDC) are crucial for the initial C-C bond formation. plos.orgresearchgate.net They catalyze the condensation of an aromatic aldehyde (like benzaldehyde) with pyruvate to form a chiral α-hydroxyketone intermediate, such as (R)-phenylacetylcarbinol ((R)-PAC). nih.govresearchgate.net Future work will involve screening for novel carboligases with high activity and stereoselectivity for a wider range of aldehyde substrates. researchgate.net

Transaminases (TAs) or Amine Dehydrogenases (AmDHs): The subsequent introduction of the amino group is a critical stereochemical step. ω-Transaminases are being extensively explored for their ability to convert the keto-intermediate into the corresponding amine. nih.govrsc.org The choice of an (R)- or (S)-selective transaminase determines the stereochemistry of the final product. rsc.org

Imine Reductases (IREDs): As an alternative to transaminases, IREDs are being investigated for the reductive amination of PAC analogs. researchgate.net This approach allows for the introduction of diverse amine partners, leading to the synthesis of novel, non-natural ephedrine-type alkaloids with potentially new pharmacological activities. researchgate.net

Alcohol Dehydrogenases (ADHs): In some cascade designs, ADHs are used for the stereoselective reduction of a ketone to a chiral alcohol, which can then be further modified. rsc.org

A significant challenge in these multi-enzyme systems is ensuring compatibility and avoiding unwanted side reactions. For example, some enzymes may require different optimal pH or temperature conditions. Researchers are exploring strategies like enzyme immobilization to improve stability, allow for enzyme reuse, and facilitate downstream processing. ntnu.edu

One novel enzymatic process developed for the synthesis of (1S, 2S)-ephedrine utilized the microorganism Morganella morganii, which asymmetrically reduces the prochiral compound 1-phenyl-1-oxo-2-methylaminopropane. ajol.info This highlights the potential of whole-cell biocatalysis, where the necessary enzymes are provided within the microbial host. ajol.infogoogle.com Future research will likely involve metabolic engineering of microbial strains like Escherichia coli or yeast to express the entire biosynthetic pathway for this compound, enabling its production from simple carbon sources through fermentation. nih.gov This requires the successful co-expression of all necessary enzymes, such as a carboligase, a transaminase, and an N-methyltransferase, in a single host organism. nih.gov

Application of Advanced Analytical Techniques for Comprehensive Metabolomic and Impurity Profiling

The quality control and comprehensive analysis of this compound require the application of advanced and hyphenated analytical techniques. Future research will focus on leveraging these methods for detailed metabolomic studies and for the precise identification and quantification of impurities. nih.govijrps.comamazonaws.com

Metabolomic Profiling: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological sample, providing a functional snapshot of cellular activity. nih.govcreative-proteomics.com For this compound, which is derived from plants of the Ephedra genus, metabolomic profiling can be used to understand the biochemical variations between different species or plants grown under different conditions. mdpi.com This is crucial for ensuring the quality and consistency of natural product-derived medicines. nih.gov

Advanced analytical platforms are central to metabolomics. These include:

Mass Spectrometry (MS) coupled with chromatography: Techniques like Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) are workhorses in metabolomics. creative-proteomics.compnas.org Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., Time-of-Flight, TOF, or Orbitrap) offers superior separation efficiency and mass accuracy, enabling the detection and identification of a vast number of compounds in complex extracts. nih.govpnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information about metabolites. nih.govmdpi.com It is highly reproducible and can be used to quantify compounds without the need for identical standards. mdpi.com

By applying these techniques to Ephedra extracts, researchers can create detailed metabolic fingerprints. nih.gov Statistical analysis of this data can then reveal correlations between the metabolic profile and factors like plant origin, harvest time, or bioactivity.

Impurity Profiling: Ensuring the purity of this compound, whether from natural extraction or synthetic routes, is critical for its use. Impurity profiling involves the detection, identification, and quantification of all potential impurities, including stereoisomers, starting materials, intermediates, and degradation products. ijrps.comajrconline.orgiajps.com

Future research in this area will focus on developing highly sensitive and selective methods. A key challenge is the separation and quantification of the four stereoisomers of ephedrine.

Enantioselective Chromatography: High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a standard approach.

Capillary Electrochromatography (CEC): CEC is an emerging technique that combines the high separation efficiency of capillary electrophoresis with the selectivity of chromatography. nih.gov Research has shown that CEC using specific chiral selectors can achieve excellent separation of ephedrine enantiomers, allowing for the detection of enantiomeric impurities at levels below 0.1%. nih.gov

Hyphenated techniques are particularly powerful for impurity profiling, as they combine separation with definitive identification. amazonaws.comajrconline.org LC-MS-MS, for instance, can separate an impurity from the main compound and then provide its mass and fragmentation pattern, which helps in elucidating its structure. iajps.com The development and validation of these advanced methods are essential to meet the stringent requirements of regulatory agencies. ijrps.comamazonaws.com

Further Dissection of Mixed-Acting Pharmacological Mechanisms

The pharmacological action of this compound is complex and is traditionally described as "mixed-acting," meaning it exerts its sympathomimetic effects through both direct and indirect mechanisms. nih.govdrugbank.compharmaguideline.com While this general classification is accepted, the precise contribution of each mechanism remains a subject of controversy and a key area for future investigation. rroij.comijbcp.com

Direct Action: this compound can directly stimulate adrenergic receptors. It acts as an agonist at both α- and β-adrenergic receptors. drugbank.compatsnap.com Stimulation of α1-receptors leads to vasoconstriction, while stimulation of β1-receptors increases heart rate and contractility, and stimulation of β2-receptors causes bronchodilation. drugbank.compatsnap.com However, the potency of this compound as a direct agonist is considered lower than that of endogenous catecholamines like norepinephrine (B1679862). uomustansiriyah.edu.iq Some studies have even questioned the significance of its direct interaction with α-receptors. wikipedia.org

Indirect Action: The indirect component of this compound's action is multifaceted and highly significant. It involves:

Release of Norepinephrine: this compound promotes the release of stored norepinephrine from presynaptic sympathetic neurons into the synaptic cleft. nih.govdrugbank.compatsnap.com

Inhibition of Norepinephrine Reuptake: It also inhibits the reuptake of norepinephrine from the synapse back into the neuron, prolonging its action on adrenergic receptors. drugbank.compatsnap.com

Inhibition of Monoamine Oxidase (MAO): There is evidence that ephedrine may weakly inhibit MAO, an enzyme responsible for the degradation of norepinephrine, further increasing its availability. pharmaguideline.compatsnap.com

This combination of indirect effects leads to a significant amplification of adrenergic signaling. patsnap.compatsnap.com

Future Research Directions: The central question for future research is to quantify the relative importance of the direct versus indirect actions of this compound under various physiological conditions. Some studies in rats have suggested that the pressor (blood pressure-increasing) effect of ephedrine is mediated almost entirely by its direct action on receptors, challenging the long-held belief in the dominance of its indirect effects. rroij.com Conversely, other analyses continue to emphasize the crucial role of norepinephrine release. nih.govdrugbank.com

To resolve this, future studies could employ:

Advanced In Vivo Models: Using genetically modified animals with specific adrenergic receptors or transporters knocked out to isolate the effects of this compound on particular components of the sympathetic nervous system.

Neurochemical Techniques: Employing techniques like in vivo microdialysis to directly measure neurotransmitter levels in specific brain regions or peripheral tissues in real-time following this compound administration.

Receptor Binding and Functional Assays: Using modern cell-based assays to more accurately determine the binding affinities and functional potencies of this compound at all adrenergic receptor subtypes.

A deeper understanding of its mixed-acting mechanism is essential for optimizing its therapeutic applications and for developing new drugs that target specific aspects of its pharmacological profile.

Q & A

Q. What are the key physicochemical properties of d-Ephedrine, and how do they influence experimental design?

this compound (C₁₀H₁₅NO) has a dissociation constant (pKa) of 10.139 at 10°C, which impacts its solubility and ionization in aqueous solutions . This property is critical for designing extraction or purification protocols, particularly when adjusting pH to optimize yield. For example, alkaline conditions (pH > pKa) favor the free base form, while acidic conditions stabilize the protonated species. Researchers should validate purity using techniques like thin-layer chromatography (TLC) or polarimetry, especially when synthesizing derivatives (e.g., N-formyl ephedrine) .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Reproducibility requires rigorous documentation of reaction conditions (e.g., temperature, solvent ratios, catalysts). For instance, the synthesis of levmetamfetamine from this compound involves formylation followed by reduction, with intermediates characterized via gas chromatography and infrared spectroscopy . Include raw data (e.g., TLC Rf values, NMR spectra) in supplementary materials to enable replication . Limit main-text experimental details to critical steps and refer to supporting information for extended protocols .

Q. What analytical methods are suitable for chiral resolution of this compound and its enantiomers?

Capillary electrophoresis (CE) with cyclodextrin additives (e.g., HS-γ-CD) enables chiral separation. Resolution is temperature-dependent: at 35°C, this compound and l-pseudoephedrine co-elute, whereas 20°C improves separation but reduces resolution between d-pseudoephedrine and l-methamphetamine . Pair CE with polarimetry or chiral HPLC to confirm enantiomeric purity, and report temperature and buffer composition meticulously .

Advanced Research Questions

Q. How can contradictions in chiral separation data be resolved when analyzing this compound mixtures?

Contradictions often arise from methodological variability (e.g., temperature, buffer ionic strength). To address this:

  • Perform robustness testing by systematically varying parameters (e.g., 15–40°C, pH 2.5–4.5) .
  • Compare results with literature using standardized metrics (e.g., resolution factor Rs ≥ 1.5).
  • Use statistical tools (e.g., ANOVA) to quantify variability and identify significant factors . Document unresolved contradictions in the discussion section and propose hypotheses (e.g., solute-solvent interactions) for further study .

Q. What strategies optimize the detection of trace this compound metabolites in biological samples?

  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery from complex matrices.
  • Detection: LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Validate methods using spiked matrices and report limits of detection (LOD) and quantification (LOQ) .
  • Data Analysis: Use isotopic internal standards (e.g., d₃-ephedrine) to correct for matrix effects .

Q. How can researchers design studies to resolve conflicting reports on this compound’s metabolic pathways?

  • Hypothesis-Driven Design: Formulate questions using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does hepatic CYP2D6 polymorphism explain interstudy variability in this compound metabolism?” .
  • Methodology: Combine in vitro (e.g., microsomal assays) and in vivo (e.g., pharmacokinetic studies in CYP2D6-genotyped cohorts) approaches.
  • Data Integration: Use meta-analysis to reconcile discrepancies, weighting studies by sample size and methodological rigor .

Methodological Best Practices

Q. How should researchers handle large datasets from this compound studies?

  • Raw Data: Store in appendices or repositories (e.g., Zenodo) with unique identifiers .
  • Processed Data: Include only statistically analyzed results (e.g., mean ± SD, p-values) in the main text. Use tables for comparative analyses (e.g., enantiomer ratios under varying conditions) .
  • Ethics: Obtain institutional approval for human/animal studies and disclose conflicts of interest .

What frameworks ensure research questions address gaps in this compound pharmacology?

Apply the PICO framework:

  • Population: In vitro hepatocyte models.
  • Intervention: this compound exposure at therapeutic vs. supra-therapeutic doses.
  • Comparison: l-Ephedrine or placebo.
  • Outcome: CYP450 enzyme induction/ inhibition . Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.